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Introduction

Fadraciclib (also known as CYCO065) is a second-generation, orally bioavailable aminopurine
analog that acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase
2 (CDK2) and cyclin-dependent kinase 9 (CDK9).[1][2][3] Its mechanism of action involves the
suppression of key pathways controlling cell cycle progression and transcription, leading to the
induction of apoptosis in cancer cells.[2][4] By inhibiting CDK9, Fadraciclib prevents the
phosphorylation of RNA Polymerase Il, which in turn leads to the rapid depletion of short-lived
and critical pro-survival proteins such as MCL1 and the oncoprotein MYC.[2][5][6] Inhibition of
CDK2 can also induce a "anaphase catastrophe™ in cancer cells with an abnormal number of
chromosomes, further contributing to its anti-tumor activity.[1][7]

These mechanisms have translated into promising anti-cancer activity in various preclinical
xenograft models, including leukemias and solid tumors.[2][6] Fadraciclib is currently being
evaluated in Phase 1/2 clinical trials for patients with advanced solid tumors and lymphomas.[2]
[8][9][10] This document provides a summary of reported in vivo dosages and detailed
protocols to guide researchers in designing their own animal studies.

Mechanism of Action: Fadraciclib Signaling
Pathway
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Fadraciclib exerts its anti-tumor effects by dual inhibition of CDK2 and CDKS9, disrupting
transcription and cell cycle regulation.

Fadraciclib's dual inhibition of CDK9 and CDK2.

In Vivo Dosage and Administration Summary

The following table summarizes dosages and schedules for Fadraciclib used in various
preclinical mouse xenograft models. Oral gavage is the exclusive administration route reported
in these studies.
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Experimental Protocols
Protocol 1: Fadraciclib Formulation for Oral Gavage

This protocol provides two methods for formulating Fadraciclib for in vivo oral administration

based on published studies. It is recommended to prepare the working solution fresh on the

day of use.[11]
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Method A: Aqueous Formulation

This simple formulation has been used effectively in leukemia xenograft models.[5][6]

Materials:

Fadraciclib (CYCO065) powder

Sterile double-distilled water (ddH20)

Sterile conical tubes

Vortex mixer

Procedure:
» Calculate the total amount of Fadraciclib required for the treatment group for one week.
* Weigh the calculated amount of Fadraciclib powder and place it in a sterile conical tube.

o Add the required volume of sterile ddHz0 to achieve the final desired concentration (e.g., for
a 40 mg/kg dose in a 20g mouse with a 100 pyL dosing volume, the concentration would be 8
mg/mL).

e Vortex thoroughly until the compound is fully suspended.
» Store the formulation as per stability data, though weekly preparation is reported.[5][6]
Method B: Solvent-Based Formulation

This formulation is suitable for compounds with lower agueous solubility and provides a
common vehicle for in vivo studies.[3][11]

Materials:
e Fadraciclib (CYC065) powder

e Dimethyl sulfoxide (DMSO)
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PEG300

Tween-80

Saline (0.9% NacCl)

Sterile tubes
Procedure:
e Prepare a clear stock solution of Fadraciclib in DMSO.

» To prepare the final working solution with a vehicle composition of 10% DMSO, 40%
PEG300, 5% Tween-80, and 45% Saline, add the solvents sequentially.

e Begin with the required volume of the Fadraciclib/DMSO stock solution.

e Add PEG300 and mix until the solution is clear.

» Add Tween-80 and mix until the solution is clear.

o Finally, add Saline to reach the final volume and mix thoroughly.

« If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[11]

Use the freshly prepared solution for dosing on the same day.[11]

Protocol 2: General In Vivo Efficacy Study Workflow

This protocol outlines a general workflow for a subcutaneous xenograft study to evaluate the
efficacy of Fadraciclib.
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A typical workflow for an in vivo xenograft study.
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Procedure:

Animal Handling: Use immunocompromised mice (e.g., SCID or Athymic Nude), typically 5-7
weeks old. Allow for at least one week of acclimatization.[11] All procedures must be
approved by an Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1x107 EOL-1 cells)
resuspended in a solution like a 1:1 mixture of HBSS and Matrigel into the flank of each
mouse.[6]

Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions using digital
calipers twice a week. Calculate tumor volume using the formula: (Length x Width2) / 2.

Randomization: When tumors reach a predetermined average size (e.g., 125-250 mm3),
match animals by tumor volume and randomize them into treatment and vehicle control
groups.[5][6] A minimum of five animals per group is recommended.[11]

Treatment Administration: Dose animals by oral gavage with the prepared Fadraciclib
formulation or vehicle control according to the chosen schedule (e.g., 5 days on/2 days off).

Monitoring and Data Collection:
o Continue to measure tumor volume twice weekly.[11]

o Monitor animal health daily. Record body weight twice weekly to assess toxicity.[5]
Transient body weight loss of 2-3% has been noted as tolerable.[6]

Endpoint: The study may be terminated when tumors in the control group reach a specified
size, after a fixed duration, or if signs of excessive toxicity are observed (e.g., >20% body
weight loss).

Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study
using the formula: %TGI = (1 - (AT / AC)) * 100 Where AT is the change in mean tumor
volume of the treated group and AC is the change in mean tumor volume of the control

group.

Safety and Toxicity Considerations
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Throughout the in vivo experiments, it is crucial to monitor for signs of toxicity. The primary
method reported is the regular measurement of animal body weight.[5] Any significant weight
loss (typically >15-20%) or adverse clinical signs (e.g., lethargy, ruffled fur) should be noted,
and institutional guidelines for humane endpoints must be followed. Published studies with
Fadraciclib at efficacious doses reported treatments to be well-tolerated with only minimal and
transient body weight loss.[6][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Fadraciclib (CYC065) Dosage for In Vivo Animal
Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671856#fadraciclib-dosage-for-in-vivo-animal-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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